molecular formula C11H20O B14383195 2,3-Dimethylnon-4-YN-3-OL CAS No. 89990-91-0

2,3-Dimethylnon-4-YN-3-OL

Cat. No.: B14383195
CAS No.: 89990-91-0
M. Wt: 168.28 g/mol
InChI Key: WKTOHRNMFWTTMC-UHFFFAOYSA-N
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Description

2,3-Dimethylnon-4-YN-3-OL is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, which includes a triple bond at the fourth carbon and hydroxyl group at the third carbon, along with two methyl groups at the second and third carbons. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylnon-4-YN-3-OL can be achieved through several methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate aldehyde or ketone. For example, ethynylmagnesium bromide can be prepared by reacting ethylmagnesium bromide with acetylene in tetrahydrofuran (THF) under nitrogen atmosphere . This intermediate can then be reacted with a suitable aldehyde, such as cinnamaldehyde, to form the desired alkyne alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylnon-4-YN-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as Pd/C (Palladium on carbon).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: Pd/C, H2

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of alkyl halides

Scientific Research Applications

2,3-Dimethylnon-4-YN-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylnon-4-YN-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can lead to changes in the structure and function of target molecules, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

2,3-Dimethylnon-4-YN-3-OL can be compared with other similar compounds, such as:

    2,3-Dimethylhept-5-yne: Similar structure but lacks the hydroxyl group.

    2,3-Dimethylundec-1-en-4,6-diyne-3-ol: Contains additional triple bonds and a longer carbon chain.

    1-Phenyl-1-penten-4-yn-3-ol: Contains a phenyl group and different substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs.

Properties

CAS No.

89990-91-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,3-dimethylnon-4-yn-3-ol

InChI

InChI=1S/C11H20O/c1-5-6-7-8-9-11(4,12)10(2)3/h10,12H,5-7H2,1-4H3

InChI Key

WKTOHRNMFWTTMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C)(C(C)C)O

Origin of Product

United States

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